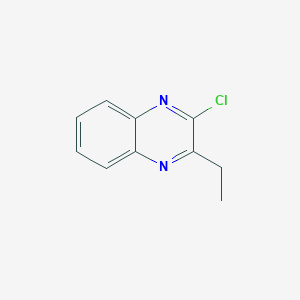

2-Chloro-3-ethylquinoxaline

Description

Overview of the Quinoxaline (B1680401) Pharmacophore in Academic Research

The quinoxaline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Derivatives of quinoxaline have demonstrated a remarkable spectrum of pharmacological activities, including:

Antimicrobial properties: Exhibiting activity against various strains of bacteria and fungi. tandfonline.comnih.gov

Antiviral activity: Showing potential against a range of viruses. nih.govnih.gov

Anticancer and Antitumor activity: Demonstrating efficacy against various cancer cell lines. nih.govfarmaceut.org

Anti-inflammatory effects: Acting on inflammatory pathways in the body. nih.gov

Antidiabetic potential: Recent studies have explored quinoxaline derivatives as inhibitors of enzymes like α-glucosidase, which is relevant in the management of type 2 diabetes. tandfonline.comnih.gov

The diverse biological profile of the quinoxaline pharmacophore has made it a central focus in the quest for new drugs to treat a wide range of diseases. tandfonline.comnih.govnih.govresearchgate.net

Historical Evolution of Quinoxaline Research

The journey of quinoxaline research began in the late 19th century. In 1884, chemists Körner and Hinsberg independently reported the first synthesis of quinoxaline derivatives. encyclopedia.pubnih.govmtieat.org Their classical method involved the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, a straightforward and widely used approach for preparing quinoxalines and their substituted analogues. nih.govresearchgate.net This foundational work opened the door for extensive exploration of this class of compounds. Over the decades, numerous synthetic methodologies have been developed to create a vast library of quinoxaline derivatives with diverse substitution patterns, leading to the discovery of their broad pharmacological potential. nih.govresearchgate.net

Significance of Halogenated Quinoxalines in Contemporary Chemical Biology

The introduction of halogen atoms into a pharmacophore can significantly influence its biological activity. In the context of quinoxalines, halogenation is a key strategy in drug design. Halogen atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as a halogen bond. This interaction, which occurs between a halogen atom in one molecule and a Lewis base (an electron-pair donor) in another, can play a crucial role in the binding of a drug to its biological target, such as a protein or enzyme. The directionality and strength of halogen bonds can enhance the binding affinity and selectivity of a compound, making halogenated quinoxalines particularly interesting for the development of potent and specific therapeutic agents.

Defining the Research Scope for 2-Chloro-3-ethylquinoxaline

This compound is a specific derivative within the broader family of halogenated quinoxalines. While extensive research has been conducted on the quinoxaline scaffold in general, the research on this particular compound is more focused. It is often utilized as a chemical intermediate or a building block in the synthesis of more complex molecules with potential biological activities. chemicalbook.comacs.orgnih.gov Its structure, featuring a reactive chlorine atom at the 2-position, makes it a valuable precursor for introducing various functional groups through nucleophilic substitution reactions. The ethyl group at the 3-position also influences its steric and electronic properties.

The primary research interest in this compound lies in its utility in synthetic chemistry, particularly for creating libraries of novel quinoxaline derivatives for biological screening. For instance, it has been used in late-stage heteroarene alkylation studies, a process that allows for the modification of complex molecules at a late step in their synthesis. acs.orgnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77186-62-0 | chembk.com |

| Molecular Formula | C₁₀H₉ClN₂ | guidechem.com |

| Molecular Weight | 192.64 g/mol | guidechem.com |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not precisely reported, but related 2-chloro-3-methylquinoxaline (B189447) melts at 91-93°C | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons on the benzene (B151609) ring. The chemical shifts would be influenced by the chloro and ethyl substituents. |

| ¹³C NMR | Resonances for the ten carbon atoms, including those of the ethyl group and the quinoxaline core. The carbon attached to the chlorine atom would show a characteristic chemical shift. nih.gov |

| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. |

Synthesis of this compound

The synthesis of 2-chloro-3-alkylquinoxalines typically proceeds from the corresponding 3-alkylquinoxalin-2(1H)-one. This precursor can be prepared by the condensation of an o-phenylenediamine (B120857) with an appropriate α-keto ester, in this case, likely an ethyl α-ketobutyrate.

The subsequent chlorination is a standard transformation in heterocyclic chemistry. The 3-ethylquinoxalin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group of the lactam with a chlorine atom, yielding this compound. This method is a common and effective way to generate 2-chloroquinoxaline (B48734) intermediates for further synthetic elaboration.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-ethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHNWHRBVIADBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381468 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77186-62-0 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Ethylquinoxaline and Analogues

Established Synthetic Pathways to the Quinoxaline (B1680401) Scaffold

The construction of the quinoxaline ring system is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists.

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. acs.orgchemicalbook.comthieme-connect.de This facile reaction, first reported in the 19th century, remains a highly effective route to a diverse array of quinoxaline derivatives. chemicalbook.com The reaction proceeds by the sequential condensation of the two amino groups of the o-phenylenediamine with the two carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline ring.

The versatility of this method lies in the wide variety of commercially available or readily accessible o-phenylenediamines and 1,2-dicarbonyl compounds. For instance, the condensation of o-phenylenediamine with glyoxal (B1671930) yields the parent quinoxaline, while the use of substituted o-phenylenediamines or more complex dicarbonyl compounds allows for the introduction of various substituents onto the quinoxaline scaffold. thieme-connect.de Microwave irradiation has been shown to accelerate this condensation, often providing the desired quinoxalines in high yields and short reaction times, sometimes even without a solvent. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-phenylenediamine | Glyoxal | Acetonitrile (B52724) | Quinoxaline | sapub.org |

| o-phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methyl-quinoxaline | acs.org |

| Aryl or alkyl acyloins | o-phenylenediamine | Microwave, 3-6 min | 2,3-Disubstituted quinoxalines | rasayanjournal.co.in |

| o-phenylenediamine | 1,2-Dicarbonyl derivatives | Zinc triflate, Acetonitrile, RT | Quinoxaline derivatives | chemicalbook.com |

Strategies for Halogenation of the Quinoxaline Core

The introduction of halogen atoms, particularly chlorine, onto the quinoxaline ring is a crucial step in the synthesis of many functionalized derivatives. Halogenated quinoxalines serve as versatile intermediates for further modifications through various cross-coupling reactions and nucleophilic substitutions.

A common strategy for the synthesis of 2-chloroquinoxalines is the treatment of the corresponding quinoxalin-2(1H)-ones with a chlorinating agent such as phosphorus oxychloride (POCl₃). sapub.org For example, 2-hydroxy-3-methylquinoxaline (B154303) can be converted to 2-chloro-3-methylquinoxaline (B189447) by refluxing with POCl₃. mdpi.com Similarly, quinoxaline-2,3-dione can be chlorinated with thionyl chloride in the presence of dimethylformamide to yield 2,3-dichloroquinoxaline (B139996). acs.orgresearchgate.net

Direct halogenation of the quinoxaline ring can also be achieved. For instance, regioselective halogenation of the benzene (B151609) core of quinoxalin-2(1H)-ones has been accomplished using N-halosuccinimides (NXS) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), leading to C7-halogenated products. sapub.org

Direct Synthesis of 2-Chloro-3-ethylquinoxaline

The direct synthesis of this compound presents a more specific synthetic challenge. While a definitive, optimized procedure is not extensively reported in the literature, plausible routes can be inferred from established reaction methodologies.

Late-Stage Alkylation via Minisci Reaction for this compound

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles, including quinoxalines. wikipedia.orgresearchgate.net This radical substitution reaction typically involves the generation of an alkyl radical, which then adds to the protonated heterocycle. wikipedia.org Given the electron-deficient nature of the quinoxaline ring, particularly when substituted with an electron-withdrawing group like chlorine, a Minisci-type reaction is a highly plausible approach for the synthesis of this compound.

A hypothetical, yet chemically sound, approach would involve the reaction of 2-chloroquinoxaline (B48734) with a source of ethyl radicals under acidic conditions. A common method for generating ethyl radicals for Minisci reactions is the oxidative decarboxylation of propanoic acid using a silver nitrate/ammonium persulfate system. wikipedia.org

Proposed Reaction Scheme:

While a specific literature precedent for this exact transformation is scarce, the general applicability of the Minisci reaction to quinoxalines and other heterocycles supports its feasibility. sigmaaldrich.comresearchgate.net It is important to note that Minisci reactions can sometimes lead to a mixture of regioisomers, and the optimization of reaction conditions would be crucial to favor the desired 3-ethyl product. wikipedia.org

Other Reported Synthetic Approaches to this compound

Direct synthetic routes to this compound are not well-documented in readily accessible scientific literature. Chemical supplier databases list the compound, indicating its existence and likely synthesis, though the specific methods are often proprietary. chemicalbook.comchemicalbook.com One could envision a multi-step synthesis starting from a precursor that already contains the ethyl group. For example, the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound bearing an ethyl group, followed by chlorination, could be a viable, albeit longer, pathway.

Synthesis of Related Chloro-Substituted Quinoxaline Derivatives

The synthesis of various chloro-substituted quinoxaline derivatives has been extensively explored, providing a rich context for the synthesis of the target compound. These methods often involve the functionalization of a pre-existing chloroquinoxaline core.

For instance, 2,3-dichloroquinoxaline is a versatile building block that can undergo selective nucleophilic aromatic substitution (SNAr) reactions. arabjchem.org By controlling the reaction conditions, it is possible to achieve mono- or disubstitution. The reaction of 2,3-dichloroquinoxaline with primary and secondary amines can yield 2-alkanamino-3-chloroquinoxalines. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully applied to 2-chloroquinoxaline N-oxides to introduce aryl groups. researchgate.net

The following table summarizes the synthesis of some related chloro-substituted quinoxaline derivatives:

| Starting Material | Reagents | Product | Reference |

| 2-Hydroxy-3-methylquinoxaline | POCl₃ | 2-Chloro-3-methylquinoxaline | mdpi.com |

| Quinoxaline-2,3-dione | SOCl₂, DMF, CH₂Cl₂ | 2,3-Dichloroquinoxaline | acs.org |

| 2,6-Dichloroquinoxaline | Alcohols, Thiols, Amines, TEBAC, K₂CO₃ | 2-Substituted-6-chloroquinoxalines | rasayanjournal.co.in |

| 3-Substituted styryl-quinoxalin-2(1H)-ones | POCl₃ | 2-Chloro-3-styrylquinoxalines | sapub.org |

| 2,3-Dichloroquinoxaline | Primary/Secondary Amines, Ethanol (B145695) | 2-Alkanamino-3-chloroquinoxalines | acs.org |

Synthesis of 2-Chloro-3-methylquinoxaline

A common route to 2-chloro-3-methylquinoxaline begins with the condensation of o-phenylenediamine with ethyl pyruvate. mdpi.com This initial reaction, typically conducted in a solvent like n-butanol, yields 2-hydroxy-3-methylquinoxaline (also known as 3-methyl-2(1H)-quinoxalinone). mdpi.comnih.gov The subsequent and critical step is the chlorination of this intermediate.

The transformation of the hydroxyl group to a chloro group is effectively achieved by treating 2-hydroxy-3-methylquinoxaline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). mdpi.comoup.com The reaction mixture is typically refluxed for a period, after which the excess POCl₃ is removed by distillation. mdpi.com The product is then isolated by carefully adding the residue to crushed ice and neutralizing with a base, such as a sodium hydroxide (B78521) solution, to precipitate the crude product. mdpi.com Recrystallization from a suitable solvent like petroleum ether yields the purified 2-chloro-3-methylquinoxaline. mdpi.com This method provides a reliable pathway to this key synthetic intermediate. mdpi.comoup.com

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | o-Phenylenediamine, Ethyl pyruvate | n-Butanol, warming | 2-Hydroxy-3-methylquinoxaline | Not specified | mdpi.comnih.gov |

| 2 | 2-Hydroxy-3-methylquinoxaline | POCl₃, reflux (90 min) | 2-Chloro-3-methylquinoxaline | 60% | mdpi.com |

Synthetic Routes to 2-Chloro-3-hydrazinylquinoxaline (B1333903)

2-Chloro-3-hydrazinylquinoxaline is a valuable intermediate, often synthesized from 2,3-dichloroquinoxaline. mdpi.comprepchem.com The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms is displaced by a hydrazinyl group.

The reaction is typically carried out by stirring 2,3-dichloroquinoxaline with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol at room temperature. mdpi.comprepchem.com The reaction progress can be monitored using thin-layer chromatography (TLC). mdpi.com One procedure specifies stirring the reactants overnight (approximately 16 hours) at around 20°C, which results in a thick, yellow slurry. prepchem.com The product is then isolated by filtration and can be purified by recrystallization from a solvent like methanol (B129727) or a benzene-petroleum ether mixture, affording the desired 2-chloro-3-hydrazinylquinoxaline in good yield. mdpi.comprepchem.com This derivative is a key precursor for synthesizing further substituted quinoxalines. researchgate.net

| Reactants | Reagents/Conditions | Yield | Melting Point (°C) | Reference |

| 2,3-Dichloroquinoxaline, Hydrazine hydrate | Ethanol, room temperature, 24h | 82% | >250 | mdpi.com |

| 2,3-Dichloroquinoxaline, Hydrazine hydrate | Ethanol, ~20°C, ~16h | 41% | 181 (decomp.) | prepchem.com |

Synthesis of 2-Chloro-3-(2-naphthyloxy)quinoxaline

The synthesis of 2-chloro-3-(2-naphthyloxy)quinoxaline demonstrates the reaction of an O-nucleophile with the quinoxaline core. mdpi.com This compound is prepared from 2,3-dichloroquinoxaline and 2-naphthol (B1666908). mdpi.comresearchgate.net

The procedure involves heating a mixture of 2,3-dichloroquinoxaline and 2-naphthol in pyridine (B92270) at 130°C for approximately 3 hours. mdpi.com After cooling, the reaction mixture is poured into cold water, causing the product to precipitate. mdpi.comresearchgate.net The solid is collected by filtration, dried, and purified using column chromatography on silica (B1680970) gel to yield 2-chloro-3-(2-naphthyloxy)quinoxaline as colorless crystals. mdpi.com

Table of Research Findings for 2-Chloro-3-(2-naphthyloxy)quinoxaline Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Starting Materials | 2,3-Dichloroquinoxaline, 2-Naphthol | mdpi.comresearchgate.net |

| Solvent/Catalyst | Pyridine | mdpi.com |

| Reaction Conditions | 130°C, 3 hours | mdpi.com |

| Work-up | Poured into cold water, filtered | mdpi.com |

| Purification | Column chromatography (silica gel) | mdpi.com |

| Yield | 58% | mdpi.com |

| Appearance | Colorless crystals | mdpi.com |

General Approaches to 2-Chloro-3-alkylquinoxaline Derivatives

While classical methods often involve multi-step sequences starting from appropriately substituted diamines and dicarbonyl compounds, modern chemistry offers more direct routes. A noteworthy recent development for synthesizing 2-chloro-3-substituted quinoxalines is a visible-light-induced radical cascade cyclization. rsc.org

This approach utilizes ortho-diisocyanoarenes, alkyl(aryl)sulfinic acids, and trichloroisocyanuric acid. rsc.org The reaction proceeds under mild conditions, avoiding the high temperatures, metal catalysts, or toxic reagents that can hamper traditional methods. rsc.org This strategy provides a convenient and efficient pathway to a variety of 2-chloro-3-substituted quinoxalines, which are significant precursors for creating 2,3-di-unsymmetrically substituted quinoxalines. rsc.org

Chemical Transformations and Derivatization Strategies for this compound

The chloro-substituent in this compound is a key functional handle that enables a wide array of chemical transformations, primarily through nucleophilic substitution and as a precursor for building fused heterocyclic systems.

Nucleophilic Substitution Reactions on Chloro-Quinoxalines

The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring facilitates nucleophilic aromatic substitution (SNA_r) at the C2 and C3 positions. arabjchem.orgarabjchem.org This makes compounds like this compound reactive towards a variety of nucleophiles. The reaction of 2,3-dichloroquinoxaline (DCQX) with nucleophiles can often be controlled to achieve either mono- or di-substituted products. arabjchem.orgarabjchem.org

A wide range of N-, O-, and S-nucleophiles have been successfully employed in these reactions. arabjchem.org

N-Nucleophiles : Amines such as piperidine, p-chloroaniline, and various aromatic amines readily displace the chlorine atom. oup.commdpi.com These reactions are often carried out by refluxing the chloroquinoxaline with the amine in a suitable solvent, sometimes in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the HCl byproduct. oup.com

O-Nucleophiles : Alkoxides and phenoxides react to form ether linkages. For instance, 2-chloro-3-methylquinoxaline reacts with p-hydroxybenzaldehyde in the presence of anhydrous potassium carbonate in acetonitrile to yield the corresponding phenoxy-quinoxaline derivative. mdpi.comnih.gov

S-Nucleophiles : Thiolates are also effective nucleophiles. The reaction of 2,3-dichloroquinoxaline with thiophenol or thiosalicylic acid in the presence of triethylamine yields 2-chloro-3-(arylthio)quinoxaline derivatives. mdpi.com

This reactivity allows for the straightforward introduction of diverse functional groups onto the quinoxaline core, starting from a chloro-substituted precursor. arabjchem.org

Examples of Nucleophilic Substitution on Chloro-Quinoxalines

| Chloro-Quinoxaline | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | oup.com |

| 2-Chloro-3-methylquinoxaline | Mercaptoacetic acid | 2-(Carboxymethylthio)-3-methylquinoxaline | oup.com |

| 2,3-Dichloroquinoxaline | p-Chloroaniline | 3-Chloro-N-(4-chlorophenyl)quinoxalin-2-amine | mdpi.com |

Formation of Fused Quinoxaline Systems

Chloro-quinoxalines are valuable precursors for the synthesis of more complex, fused heterocyclic ring systems. These reactions typically involve an initial nucleophilic substitution followed by an intramolecular cyclization step.

One strategy involves the synthesis of furo[2,3-b]quinoxalines. arkat-usa.org This can be achieved by reacting a chloroquinoxaline derivative with a molecule containing both a nucleophilic group and a latent functional group for cyclization. For example, a chloroquinoxaline can be reacted with a ketone to form an intermediate that subsequently cyclizes to form the fused furan (B31954) ring. arkat-usa.org Another approach involves the alkylation of 2,3-dichloroquinoxaline derivatives followed by a ring closure reaction, for instance, in the presence of trifluoroacetic acid (TFA). arkat-usa.org

Similarly, pyrrolo[1,2-a]quinoxalines can be synthesized from 2-(N-alkylamino)-3-chloroquinoxaline precursors. arabjchem.org The synthesis of various fused systems, including those containing imidazole (B134444) or triazole rings, often starts with the functionalization of a chloro-quinoxaline. arabjchem.org These transformations highlight the role of 2-chloro-3-alkylquinoxalines as versatile intermediates in the construction of polycyclic heteroaromatic compounds. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Chloro 3 Ethylquinoxaline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 2-Chloro-3-ethylquinoxaline by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum of this compound, the protons of the ethyl group are expected to produce a characteristic triplet and quartet pattern. The methyl (CH₃) protons, being further from the electron-withdrawing quinoxaline (B1680401) ring, would appear as a triplet at approximately 1.2-1.4 ppm. The methylene (B1212753) (CH₂) protons, adjacent to the aromatic ring, would be deshielded and appear as a quartet further downfield, likely in the 2.8-3.0 ppm range. The four protons on the benzo portion of the quinoxaline ring would resonate in the aromatic region, typically between 7.5 and 8.2 ppm, with their exact shifts and multiplicities depending on their position and coupling with adjacent protons. oup.comdocbrown.infolibretexts.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the ethyl group are expected at the higher field (lower ppm values), with the methyl carbon around 12-15 ppm and the methylene carbon around 25-30 ppm. The carbon atoms of the quinoxaline core will appear in the aromatic region (125-155 ppm). bhu.ac.inoregonstate.edulibretexts.org The two carbons directly bonded to the nitrogen atoms (C2 and C3) are significantly deshielded. The carbon atom bonded to chlorine (C2) would be expected to have a chemical shift influenced by the halogen's electronegativity. For the analogue 2-chloro-3-methylquinoxaline (B189447), NMR data shows a methyl proton signal at δ 2.85 ppm and aromatic protons around δ 7.85 ppm. oup.com

| Predicted ¹H NMR Data for this compound | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Benzo-H (4H) | 7.5 - 8.2 | Multiplet (m) | Exact shifts and coupling depend on position. |

| -CH₂- (2H) | 2.8 - 3.0 | Quartet (q) | Deshielded by the aromatic ring. |

| -CH₃ (3H) | 1.2 - 1.4 | Triplet (t) | Coupled to the adjacent -CH₂- group. |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoxaline Ring (Aromatic C) | 125 - 142 |

| Quinoxaline Ring (C-N) | 145 - 155 |

| -CH₂- | 25 - 30 |

| -CH₃ | 12 - 15 |

Mass Spectrometry (MS) for Molecular Characterization of this compound Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₉ClN₂), MS is particularly useful for confirming its identity.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl (≈75%) and ³⁷Cl (≈25%), two molecular ion peaks will be observed. The primary molecular ion peak (M⁺) will correspond to the molecule containing ³⁵Cl, and a second peak (M+2) of approximately one-third the intensity will appear two mass units higher, corresponding to the molecule with ³⁷Cl. chemguide.co.ukmaricopa.edu For this compound, these peaks would be expected at m/z 192 and 194.

Electron impact ionization typically induces fragmentation of the molecular ion. A common fragmentation pathway for this compound would involve the loss of the ethyl group (C₂H₅, 29 mass units), leading to a fragment ion at m/z 163 (and a corresponding M+2 peak at 165). Further fragmentation might involve the loss of a chlorine atom or cleavage of the quinoxaline ring system. iau.irlibretexts.org

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z Value | Proposed Fragment Identity |

| 194 | [M+2]⁺ Molecular ion with ³⁷Cl |

| 192 | [M]⁺ Molecular ion with ³⁵Cl |

| 165/163 | [M - C₂H₅]⁺ |

| 157 | [M - Cl]⁺ |

| 129 | [M - C₂H₅ - Cl]⁺ or [M - Cl - C₂H₄]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Determination of Quinoxaline Analogues

For example, the crystal structure of 2-Chloroquinoxaline (B48734) has been determined to be in the monoclinic system with the space group P2₁/n. researchgate.net Another study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione also found it to crystallize in a monoclinic system with space group P2₁/c. uctm.edu These studies confirm the planarity of the quinoxaline ring system and reveal details about how these molecules pack in a crystal lattice, often influenced by weak intermolecular interactions. researchgate.netresearchgate.net

| Crystallographic Data for Selected Quinoxaline Analogues | |||||||

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | V (ų) |

| 2-Chloroquinoxaline researchgate.net | Monoclinic | P2₁/n | 9.1299 | 3.8082 | 21.0777 | 93.028 | 731.82 |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione uctm.edu | Monoclinic | P2₁/c | 10.3055 | 13.8645 | 10.5347 | 115.978 | 1353.1 |

Vibrational Spectroscopy (FTIR, Raman) in Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the FTIR and Raman spectra would display several key bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. scialert.netscialert.net The aliphatic C-H stretching vibrations of the ethyl group would appear at slightly lower wavenumbers, generally in the 2850-2970 cm⁻¹ range.

The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected in the 1400-1625 cm⁻¹ region. scialert.netscialert.net These bands are often strong and characteristic of the heterocyclic core. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 550 and 850 cm⁻¹. orgchemboulder.comuobabylon.edu.iq The presence of bands in these specific regions helps to confirm the presence of the quinoxaline ring, the ethyl substituent, and the chlorine atom. For the related compound 2-chloro-3-methylquinoxaline, a C-Cl stretching vibration has been identified at 1038.52 cm⁻¹. mdpi.com

| Expected Vibrational Bands for this compound | |

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (ethyl group) | 2850 - 2970 |

| C=N / C=C Stretch (ring) | 1400 - 1625 |

| C-H Bend (in-plane and out-of-plane) | 1000 - 1300 |

| C-Cl Stretch | 550 - 850 |

Pharmacological and Biological Research Investigations of 2 Chloro 3 Ethylquinoxaline Derivatives

Antimicrobial Research Efficacy

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antimicrobial activities, and compounds derived from 2-Chloro-3-ethylquinoxaline are no exception. These molecules have been the subject of numerous studies to evaluate their effectiveness against a variety of pathogenic microorganisms.

Antibacterial Activity Studies against Gram-Positive and Gram-Negative Strains

Derivatives of 2-chloro-3-methylquinoxaline (B189447) have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, novel Schiff bases were synthesized from a 2-chloro-3-methylquinoxaline precursor and tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Several of these compounds exhibited significant antibacterial activity. nih.gov For instance, certain derivatives showed high activity against both types of bacteria, with some being particularly effective against E. coli. nih.gov

Another area of research has focused on tetrazolo[1,5-a]quinoxaline (B8696438) derivatives, which have shown potent inhibitory effects against both Gram-positive and Gram-negative bacterial strains. nih.gov These findings suggest that the quinoxaline nucleus is a viable scaffold for the development of new antibacterial agents. nih.govnih.govnih.govmdpi.com

| Compound Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings | Reference |

|---|---|---|---|---|

| Schiff bases of 2-chloro-3-methylquinoxaline | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Several derivatives showed high activity against both Gram-positive and Gram-negative bacteria. Some compounds were specifically highly active against E. coli. | nih.gov |

| Tetrazolo[1,5-a]quinoxaline derivatives | Tested strains of Gram-positive bacteria | Tested strains of Gram-negative bacteria | Exhibited the highest degrees of inhibition against the tested strains. | nih.gov |

Antifungal Efficacy Studies, including Candida species

The antifungal potential of quinoxaline derivatives has been extensively explored, with notable activity observed against various fungal pathogens, including Candida species. nih.govnih.govplos.orgnih.govnih.govresearchgate.net For instance, 2-Chloro-3-hydrazinylquinoxaline (B1333903) has demonstrated significant effectiveness against different reference strains of Candida. plos.orgnih.govresearchgate.net Its efficacy was particularly high against Candida krusei isolates, although variable performance was noted against other species like Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris. plos.orgnih.govresearchgate.net This compound also showed varied efficacy against Aspergillus species. plos.orgnih.govnih.govresearchgate.net

Another study focused on 3-hydrazinoquinoxaline-2-thiol, which proved to be more effective than Amphotericin B against most clinical isolates of Candida albicans and showed high effectiveness against Candida glabrata and Candida parapsilosis. nih.govnih.gov Furthermore, novel quinoxaline-triazole compounds have been synthesized and evaluated, with some showing promising activity against Candida glabrata and Candida krusei. acs.org These studies highlight the potential of the quinoxaline scaffold in developing new antifungal agents to combat the growing threat of fungal infections. rsc.orgmdpi.comekb.egnih.gov

| Compound | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida species (C. krusei, C. albicans, C. tropicalis, C. glabrata, C. parapsilosis, C. auris), Aspergillus species | Heightened efficacy against C. krusei isolates; variable performance against other Candida and Aspergillus species. | plos.orgnih.govresearchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | Candida species (C. albicans, C. glabrata, C. parapsilosis, C. tropicalis), Pichia kudriavzevii, Clavispora lusitaniae | More effective than Amphotericin B against most clinical isolates of C. albicans; higher effectiveness against C. glabrata and C. parapsilosis. | nih.govnih.gov |

| Quinoxaline-triazole derivatives | Candida glabrata, Candida krusei | Compound 5d showed activity against C. glabrata and C. krusei with a MIC90 of 2 μg/mL. | acs.org |

Antimycobacterial Activity Investigations

The emergence of drug-resistant tuberculosis has necessitated the search for new antimycobacterial agents. Quinoxaline derivatives have shown promise in this area. nih.govrsc.org Specifically, quinoxaline 1,4-di-N-oxide derivatives have demonstrated excellent inhibitory activity against Mycobacterium tuberculosis. mdpi.com The presence of two N-oxide fragments in the quinoxaline structure is believed to contribute to their biological activity. mdpi.com

Research has indicated that the mechanism of action for these compounds may involve the production of free radicals that lead to DNA damage. mdpi.com The antibacterial effects of quinoxaline-1,4-di-N-oxide appear to be enhanced by the presence of electron-withdrawing groups, which facilitate the bioreduction process. mdpi.com Furthermore, some quinoxaline derivatives have been identified as potential inhibitors of mycobacterial DNA gyrase. mdpi.com These findings underscore the potential of quinoxaline scaffolds in the development of novel drugs to treat tuberculosis. nih.govmdpi.comresearchgate.net

Antineoplastic and Cytotoxic Research Potentials

In addition to their antimicrobial properties, quinoxaline derivatives have been extensively investigated for their potential as anticancer agents. researchgate.netmdpi.comnih.govekb.eg These compounds have shown cytotoxic activity against a variety of cancer cell lines, and research into their mechanisms of action is ongoing.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous studies have demonstrated the in vitro anticancer activity of quinoxaline derivatives against various human cancer cell lines. nih.gov For example, certain synthesized quinoxaline derivatives exhibited promising activity against HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov In another study, novel quinoxaline derivatives were evaluated for their anticancer activity against MGC-803, HepG-2, A549, Hela, and T24 cell lines, with some showing excellent activity. mdpi.com

Furthermore, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamide derivatives were screened, and some compounds displayed good anticancer activity, particularly against HCT116 and MCF-7 cell lines. nih.gov The cytotoxic effects of four quinoxaline compounds were also evaluated against liver cancer cells (HepG2) and prostate cancer cells (PC-3), with two compounds showing significant anti-proliferative effects and high selectivity against PC-3 cells. tandfonline.comnih.gov These results highlight the potential of quinoxaline-based compounds as a source for the development of new anticancer drugs. rsc.org

| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Various quinoxaline derivatives | HCT116 (colon), HepG2 (liver), MCF-7 (breast) | Compounds VIId, VIIIa, VIIIc, VIIIe and XVa exhibited promising activity. | nih.gov |

| Quinoxaline derivatives with benzoxazole, benzothiazole, and benzimidazole (B57391) rings | MGC-803, HepG-2, A549, Hela, T24 | Benzoxazole derivatives showed excellent activity. | mdpi.com |

| N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides | HCT116, MCF-7 | Compound XVa exhibited good anti-cancer activity, especially against HCT116 and MCF-7. | nih.gov |

| Four quinoxaline compounds (I, II, III, and IV) | HepG2 (liver), PC-3 (prostate) | Compounds III and IV had the most anti-proliferative effects and highly selective indices against PC-3 cells. | tandfonline.comnih.gov |

Investigation of Anticancer Mechanisms, including Apoptosis Induction

Understanding the mechanism by which quinoxaline derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Several studies have indicated that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.comnih.gov

For instance, one study found that a particularly active quinoxaline derivative disrupted the cell cycle profile and caused cell cycle arrest at the G2/M phase in HCT116 cells. nih.gov In another investigation, two quinoxaline compounds were found to arrest the cell cycle at the S phase and induce apoptosis in PC-3 prostate cancer cells. tandfonline.comnih.gov Further analysis revealed that one of these compounds upregulated pro-apoptotic proteins (p53, caspase-3, caspase-8) and downregulated the anti-apoptotic protein Bcl-2, leading to cell apoptosis. tandfonline.comnih.gov This compound was also identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication. tandfonline.comnih.gov Other research has shown that certain 7-chloro-4-thioalkylquinoline derivatives can induce apoptosis and inhibit DNA and RNA synthesis in cancer cells. ul.ie These mechanistic insights provide a strong foundation for the further development of quinoxaline-based anticancer therapies. nih.govresearchgate.net

Antiviral Research Applications

The quinoxaline scaffold is a significant pharmacophore in the development of antiviral agents due to its diverse biological activities. nih.govrsc.orgresearchgate.net Research into 2-chloro-3-alkylquinoxaline derivatives has revealed potential applications against a range of viruses.

Derivatives of quinoxaline have been identified as potential inhibitors of influenza viruses by targeting the NS1 protein, a highly conserved protein encoded by the influenza virus. nih.gov Additionally, a novel molecular framework incorporating a 3-alkynyl substituted 2-chloroquinoxaline (B48734) structure has been evaluated for its binding affinity to the N protein's nucleotide binding site of SARS-CoV-2. nih.gov The results showed that these derivatives generally demonstrated decent to moderate binding affinities. nih.gov

In the context of Herpes Simplex Virus (HSV), a study on nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives, which can be synthesized from 2-chloro-3-hydrazinoquinoxaline, showed that 1-(4-chloro-8-methyl nih.govmdpi.comresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) exhibited the highest antiviral activity in a plaque-reduction assay against HSV grown on Vero African monkey kidney cells. nih.gov

Furthermore, certain quinoxaline derivatives have been investigated for their activity against HIV. For instance, 6-chloro-3,3-dimethyl-4-isopropenyloxycarbonyl-3,4-dihydroquinoxalin-2-[1H]-thione was found to be a potent inhibitor of both HIV-1 reverse transcriptase (RT) activity and HIV-1 replication in tissue cultures. nih.gov

Antiparasitic and Antiprotozoal Research

Antimalarial Activity

Quinoxaline derivatives have been a subject of interest in the search for new antimalarial agents, with some compounds showing promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The antimalarial potential of these compounds is often attributed to their ability to inhibit hemozoin formation, a crucial detoxification process for the parasite. mdpi.com

The presence of a chloro group on the quinoxaline ring has been noted in various biologically active molecules. In the broader class of quinoline (B57606) antimalarials, the 7-chloro-4-aminoquinoline core is considered critical for activity. mdpi.com While quinolines are structurally different from quinoxalines, the role of halogen substituents is a recurring theme in the development of antiplasmodial agents.

Antitrypanosomal and Antileishmanial Potentials

Research has demonstrated the potential of quinoxaline derivatives as agents against trypanosomatid parasites, including Trypanosoma and Leishmania species. nih.gov

Studies on 2,3-disubstituted quinoxaline derivatives have reported activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis. nih.gov The activity of these compounds is often linked to the nature of the substituents at the 2 and 3 positions of the quinoxaline ring. For instance, the presence of methylsulfoxyl, methylsulfonyl, and amine groups, as well as chlorine or bromine atoms, has been associated with their antiparasitic activity. nih.gov

In one study, 2,3-diarylsubstituted quinoxaline derivatives, LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) and LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline), were shown to have significant antiproliferative activity against both promastigote and intracellular amastigote forms of L. amazonensis. nih.govnih.gov These compounds were found to induce mitochondrial alterations in the parasites. nih.govnih.gov

While direct evidence for this compound is lacking, the established activity of other substituted quinoxalines suggests that this chemical scaffold is a promising starting point for the development of new antitrypanosomal and antileishmanial drugs.

Anti-amoebic Activity

The anti-amoebic potential of quinoxaline derivatives has been explored, with some compounds showing activity against pathogenic amoebae like Entamoeba histolytica. nih.gov The mechanism of action is thought to involve the generation of reactive oxygen species and inhibition of essential parasitic enzymes.

Research on 1-[thiazole[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines derivatives has shown them to be potent inhibitors of the HM1:IMSS strain of E. histolytica. nih.gov It was noted that the presence of 3-bromo or 3-chloro substituents on the phenyl ring significantly affected the anti-amoebic activity. nih.gov

While specific data on this compound is not available, the general anti-amoebic activity of the quinoxaline scaffold suggests that it could be a promising area for future research.

Anti-inflammatory and Immunomodulatory Research

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with several studies highlighting their potential to modulate inflammatory pathways. nih.govresearchgate.netresearchgate.net The anti-inflammatory effects of quinoxalines are often attributed to their ability to inhibit the expression of various inflammatory mediators, such as cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

A study on 2-Chloro-3-hydrazinylquinoxaline, a close analog of this compound, demonstrated significant anti-inflammatory properties. In a murine model of oral candidiasis, administration of this compound resulted in a significant reduction in inflammatory markers, including TNF-α, IL-6, IL-1β, Cox-2, and iNOS. researchgate.net

Other research has focused on the development of quinoxaline derivatives as dual inhibitors of enzymes involved in both cancer and inflammation. For example, novel quinoxaline derivatives have been synthesized and evaluated as dual EGFR and COX-2 inhibitors, suggesting their potential as anti-inflammatory agents. rsc.org

The immunomodulatory effects of the broader class of quinolones have been documented, with some derivatives affecting cytokine synthesis and modulating both cellular and humoral immunity. nih.gov While quinolones are structurally distinct from quinoxalines, this highlights the potential for nitrogen-containing heterocyclic compounds to interact with the immune system.

Enzyme Inhibition and Receptor Antagonism Studies

The quinoxaline scaffold has been utilized in the design of various enzyme inhibitors and receptor antagonists.

In the realm of enzyme inhibition, quinoxaline derivatives have been investigated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for conditions like non-alcoholic steatohepatitis. One study identified a potent dibromo-substituted quinoxaline derivative as an effective ASK1 inhibitor with an IC50 value of 30.17 nM. nih.gov Additionally, quinoxaline antibiotics have been shown to inhibit the action of restriction enzymes on DNA, demonstrating their potential to interfere with enzymatic processes involving nucleic acids. nih.gov

Regarding receptor antagonism, certain quinoxaline derivatives have been designed and synthesized as antagonists for specific receptors. For instance, a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones with heterocyclic substitutions at the 5-position have been prepared and evaluated as N-Methyl-D-aspartate (NMDA) receptor antagonists at the glycine (B1666218) site. researchgate.net Another study reported the synthesis of 4-amino-8-chloro-1-phenyl nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline, which acts as an antagonist at both A1 and A2 adenosine (B11128) receptors. researchgate.net

While specific enzyme inhibition or receptor antagonism studies for this compound were not found, the versatility of the quinoxaline core in targeting various enzymes and receptors suggests that this compound could be a candidate for such investigations.

Data Tables

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound | Virus | Assay | Activity | Reference |

| 1-(4-chloro-8-methyl nih.govmdpi.comresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque-reduction | 25% reduction at 20 µg/mL | nih.gov |

| 6-chloro-3,3-dimethyl-4-isopropenyloxycarbonyl-3,4-dihydroquinoxalin-2-[1H]-thione | HIV-1 | Reverse Transcriptase Inhibition | Potent inhibitor | nih.gov |

Table 2: Antiparasitic Activity of Selected Quinoxaline Derivatives

| Compound | Parasite | Activity (IC50) | Reference |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis (promastigotes) | 5.3 µM | nih.govnih.gov |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis (amastigotes) | 16.3 µM | nih.govnih.gov |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Leishmania amazonensis (amastigotes) | 19.3 µM | nih.govnih.gov |

Table 3: Enzyme Inhibition by a Quinoxaline Derivative

| Compound | Enzyme | Activity (IC50) | Reference |

| Dibromo substituted quinoxaline derivative (26e) | Apoptosis signal-regulated kinase 1 (ASK1) | 30.17 nM | nih.gov |

DNA Gyrase Inhibition Mechanisms

A comprehensive search of scientific literature did not yield specific research findings for "this compound" concerning its activity as a DNA gyrase inhibitor.

Topoisomerase Inhibition

A comprehensive search of scientific literature did not yield specific research findings for "this compound" concerning its activity as a topoisomerase inhibitor.

NS3/4A Protease Inhibition in Hepatitis C Virus Research

The quinoxaline scaffold is a key component in the design of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. nih.govresearchgate.net Research into linear HCV NS3/4A protease inhibitors has explored the structure-activity relationship (SAR) of various substituents on the quinoxaline moiety, which typically occupies the P2 position of the inhibitor as it binds to the enzyme. nih.govacs.org

Biochemical and replicon data have shown a preference for small hydrophobic groups at the 3-position of the P2 quinoxaline ring to maintain potency against common drug-resistant viral variants, such as R155K, A156T, and D168A/V. nih.govresearchgate.net The ethyl group of this compound fits this profile. While linear inhibitors are generally less potent than their macrocyclic counterparts, they are often easier to synthesize and may be less susceptible to drug resistance. nih.govresearchgate.net Structural analysis through co-crystal structures reveals that changes to the substituent at the 3-position can cause subtle conformational changes in how the P2 quinoxaline moiety binds within the S2 subsite of the protease, which likely impacts both inhibitor potency and its resistance profile. nih.govacs.org

| Compound | P2 Quinoxaline Moiety | Ki (nM) |

|---|---|---|

| Analog 1 | Quinoxaline | 0.14 |

| Analog 2 | 3-Methylquinoxaline | 0.08 |

| Analog 3 | 3-Methoxyquinoxaline | 0.10 |

| Analog 4 | 3-Trifluoromethylquinoxaline | 0.81 |

Note: Data represents the inhibitory constants (Ki) of linear NS3/4A protease inhibitors with different substituents at the 3-position of the P2 quinoxaline ring. The core structure of the tested inhibitors is consistent across the series, with variation only at the P2 moiety. Data extracted from studies on closely related analogs.

NAMPT Inhibition in Cancer Therapy Research

The enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key target in cancer therapy. google.comcdnsciencepub.com It is the rate-limiting enzyme in the salvage pathway that cells use to produce nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular metabolism and homeostasis. google.comnih.gov Many types of cancer upregulate NAMPT to meet their high demand for NAD+, making NAMPT inhibitors a promising strategy for cancer treatment. cdnsciencepub.com

Quinoxaline-based compounds have been developed and patented as potent inhibitors of NAMPT. google.comnih.gov These inhibitors are being investigated for their utility in treating various cancers that respond favorably to NAMPT inhibition. google.com By blocking NAMPT, these compounds deplete the intracellular NAD+ pool, leading to metabolic collapse and cell death, particularly in highly proliferative cancer cells. nih.govnih.gov Research has also shown that some quinoxaline-based compounds can selectively reduce the viability of cancer cells, such as colon cancer cells, without affecting normal cells. nih.gov

| Cancer Type |

|---|

| Colon Carcinoma |

| Pancreatic Carcinoma |

| Breast Carcinoma |

| Ovarian Carcinoma |

| Prostatic Carcinoma |

| Melanoma |

| Multiple Myeloma |

| Leukemia (Acute and Chronic) |

Note: This table lists examples of cancers identified as potential targets for NAMPT inhibitors with a quinoxaline scaffold, as described in patent literature. google.com

Glycine/NMDA Receptor Antagonism Research

The quinoxaline structure is a foundational scaffold for a class of compounds that act as antagonists at ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commedchemexpress.compharmacophorejournal.com The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine, for activation. nih.gov Quinoxaline derivatives have been developed as competitive antagonists that can target either the glutamate binding site or the glycine co-agonist site on the GluN1 subunit. nih.gov

For instance, quinoxalinediones such as DNQX (6,7-dinitroquinoxaline-2,3-dione) are potent competitive antagonists at non-NMDA receptors (AMPA and kainate) and are weaker at the NMDA receptor glycine site. medchemexpress.commedchemexpress.com Further medicinal chemistry efforts have led to the identification of quinoxaline derivatives that are highly potent and selective for the glycine binding site on the NMDA receptor. nih.govacs.org Antagonism of the NMDA receptor is a therapeutic strategy for various neurological conditions.

| Receptor | IC50 (μM) |

|---|---|

| AMPA | 0.5 |

| Kainate | 2 |

| NMDA | 40 |

Note: The IC50 values indicate the concentration of DNQX required to inhibit 50% of the receptor activity, demonstrating its selectivity for AMPA/kainate receptors over the NMDA receptor. medchemexpress.commedchemexpress.com

Exploration of Other Biological Activities

Neuroprotective Effects

A comprehensive search of scientific literature did not yield specific research findings for "this compound" concerning neuroprotective effects.

Antidiabetic Potentials

A thorough review of scientific literature and databases reveals a notable absence of specific research focused on the antidiabetic properties of this compound. While the broader family of quinoxaline derivatives has been a subject of interest in the development of new therapeutic agents, including those with potential hypoglycemic effects, studies specifically investigating this compound in the context of diabetes are not presently available.

Research into other quinoxaline derivatives has identified compounds with α-glucosidase inhibitory activity, a mechanism relevant to the management of type 2 diabetes. mdpi.comnih.govsapub.orgnih.gov For instance, certain quinoxaline sulfonohydrazide derivatives have been synthesized and shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.comnih.gov Additionally, some quinoxalinone derivatives have been designed and evaluated for their hypoglycemic activity, with some compounds showing effects comparable to existing antidiabetic drugs. researchgate.net However, these studies have focused on molecules with different substitution patterns from this compound, and therefore, their findings cannot be directly extrapolated to this specific compound.

Consequently, there is no available data to populate a table on the antidiabetic potentials of this compound, as no such research has been published.

Antithrombotic Activities

Similar to the antidiabetic potential, there is a lack of specific research on the antithrombotic activities of this compound. The investigation of quinoxaline derivatives for their effects on blood coagulation and platelet aggregation has been an area of study, but these inquiries have not specifically included this compound.

For example, certain quinoxalinone derivatives have been identified as dual inhibitors of thrombin and factor Xa, two key enzymes in the coagulation cascade, suggesting their potential as antithrombotic agents. researchgate.net Other research has explored the antiplatelet activities of compounds containing a quinoxaline moiety, although these are structurally distinct from this compound. rasayanjournal.co.in These studies highlight the potential of the quinoxaline scaffold in the development of novel antithrombotic drugs.

However, without direct experimental evaluation of this compound, its potential to influence thrombosis remains unknown. As such, no data is available to create a table detailing its antithrombotic activities.

Mechanistic Insights and Structure Activity Relationship Sar Studies of 2 Chloro 3 Ethylquinoxaline

Elucidation of Molecular Mechanisms of Action for Quinoxaline (B1680401) Derivatives

The therapeutic potential of quinoxaline derivatives stems from their diverse mechanisms of action at the molecular level. These mechanisms often involve intricate interactions with cellular macromolecules and the generation of reactive chemical species that disrupt cellular homeostasis.

A significant mechanism underlying the biological activity of many quinoxaline derivatives is their ability to undergo redox cycling, a process that leads to the generation of reactive oxygen species (ROS). nih.gov Quinoxaline 1,4-dioxides (QdNOs), in particular, are known to induce oxidative stress. nih.gov This process is initiated by the enzymatic one-electron reduction of the quinoxaline compound, often by flavoproteins such as NADPH:cytochrome P450 reductase, to form a semiquinone free radical. researchgate.net

Under aerobic conditions, this radical can readily transfer an electron to molecular oxygen (O₂), regenerating the parent quinoxaline compound and producing a superoxide (B77818) anion (O₂⁻). researchgate.net This initiates a catalytic cycle where a single quinoxaline molecule can lead to the formation of numerous ROS. The superoxide anion can be further converted to other potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). researchgate.net This accumulation of ROS leads to oxidative stress, causing damage to vital cellular components including lipids, proteins, and DNA, which can ultimately trigger cell death. researchgate.netnih.gov For instance, certain quinoxaline derivatives have been shown to induce ROS production, leading to mitochondrial malfunction and apoptosis in cancer cells. nih.gov

Table 1: Quinoxaline Derivatives and Associated ROS Generation

| Compound Class | Proposed Mechanism | Key Cellular Effects |

|---|---|---|

| Quinoxaline 1,4-dioxides (QdNOs) | Enzymatic reduction followed by electron transfer to O₂ | Increased oxidative stress, DNA damage, mitochondrial dysfunction |

| 3-Trifluoromethyl-quinoxaline 1,4-dioxides | One-electron reduction releases •OH radicals | Enhanced aerobic cytotoxicity |

The planar, aromatic structure of the quinoxaline ring system is well-suited for non-covalent insertion between the base pairs of the DNA double helix, a process known as DNA intercalation. nih.govresearchgate.net This interaction can distort the helical structure of DNA, creating obstacles for cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netnih.gov The stability of the DNA-intercalator complex is often enhanced by covalent and non-covalent interactions. researchgate.net Some quinoxaline-derived compounds, such as certain triazoloquinoxalines, have been specifically designed as DNA intercalators and have shown potential as Topoisomerase II inhibitors. nih.gov

In addition to intercalation, some quinoxaline derivatives are designed to function as DNA alkylating agents. These molecules typically feature a DNA-binding quinoxaline scaffold appended with a reactive alkylating group, such as a nitrogen mustard. nih.gov The quinoxaline moiety first guides the molecule to the DNA and binds non-covalently, likely via intercalation. This targeted delivery increases the local concentration of the alkylating agent near the DNA, facilitating the formation of covalent bonds with nucleotide bases, particularly guanine. This can lead to DNA strand breaks or cross-linking, which are highly cytotoxic lesions. nih.gov

Quinoxaline N-oxides, especially quinoxaline 1,4-di-N-oxides (QdNOs), often function as prodrugs that are selectively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. nih.govnih.govacs.org The N-oxide groups are bioreducible moieties that are relatively stable in normally oxygenated tissues. nih.gov

In the low-oxygen environment of tumors, these N-oxides can be reduced by various oxidoreductase enzymes, such as cytochrome P450 reductase. nih.gov This enzymatic reduction generates highly reactive cytotoxic species. acs.org For example, the one-electron reduction of the N-oxide group can lead to the formation of oxidizing radicals capable of causing DNA strand breaks. nih.gov The loss of the N-oxide groups is often associated with a decrease or loss of biological activity, confirming their role as a prodrug feature that is essential for the compound's mechanism of action. mdpi.com This hypoxia-selective activation makes QdNOs attractive candidates for targeted cancer therapy, as it can minimize damage to healthy, well-oxygenated tissues.

Structure-Activity Relationship (SAR) Analysis for 2-Chloro-3-ethylquinoxaline and Analogues

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, substitutions on the core ring system can dramatically alter pharmacological efficacy.

The presence and position of a chloro-substituent on the quinoxaline ring can significantly modulate biological activity. Halogens, being electron-withdrawing groups, can alter the electronic properties of the quinoxaline system, influencing its interaction with biological targets and its metabolic stability.

Several studies have indicated that chloro-substitution is often beneficial for the activity of quinoxaline derivatives. For example, the presence of a chlorine atom at the 6- or 7-position of the quinoxaline ring has been shown to result in potent antibacterial activity, whereas electron-donating groups in the same positions tend to reduce activity. mdpi.com Similarly, in a series of quinoxaline-1,4-dioxide derivatives, compounds with a halo-substituent on the benzene (B151609) moiety were found to be more active. nih.gov However, the effect can be context-dependent; in one study on anticancer quinoxalines, replacing an electron-releasing methoxy (B1213986) group with an electron-withdrawing chloro group led to a decrease in activity, highlighting the complexity of SAR. mdpi.com The introduction of a chlorine atom can also increase binding affinity with a target protein by establishing additional van der Waals interactions. drugdesign.org

Table 2: Effect of Chloro-Substitution on the Biological Activity of Quinoxaline Analogues

| Quinoxaline Analogue Type | Position of Chloro Group | Observed Effect on Activity |

|---|---|---|

| Quinoxaline-1,4-dioxides | 6- or 7-position | Increased antibacterial activity |

| 3-Phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | para-position of phenyl group | Good antimalarial activity |

| Quinoxaline Sulfonamides | Phenyl ring | Highest antibacterial activity with strong electron-withdrawing groups (e.g., chloro) |

The influence of an ethyl group at the C3-position of the quinoxaline ring is a critical aspect of its SAR profile. Alkyl groups are electron-donating and can affect the molecule's lipophilicity, steric profile, and metabolic stability.

Influence of Substituents on the Quinoxaline Ring for Modulated Activity

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring. Structure-Activity Relationship (SAR) studies reveal that strategic modifications can enhance potency and selectivity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the molecule's interaction with biological targets.

For instance, studies on various quinoxaline derivatives have demonstrated that the presence of an electron-withdrawing group, such as a chloro (Cl) group, can decrease anticancer activity when replacing an electron-releasing group like methoxy (OCH₃). mdpi.com Conversely, in other contexts, a chloro-substitution has been shown to confer excellent activity against certain cancer cell lines. mdpi.com The position of the substituent is also critical; a chloro group at the fourth position from an attached phenyl ring resulted in significant activity against MCF-7 and HCT116 cell lines. mdpi.com

The type of linker attached to the quinoxaline nucleus is another key determinant of activity. SAR analyses have indicated that an NH-CO linker at the second position can increase activity, whereas aliphatic linkers may decrease it. mdpi.com Similarly, at the third position, a nitrogen-based linker tends to increase activity, while an oxygen-based linker can diminish it. mdpi.com The nature of the amine at this position is also specific, with secondary amines showing a preference for increased activity over primary or tertiary amines. mdpi.com

Investigations into the synthesis of di-substituted quinoxalines via nucleophilic substitution have shown that the substituent at the 2-position affects the molecule's reactivity. dntb.gov.ua For example, 2-monosubstituted quinoxalines with phenyl or butyl groups react readily with a range of nucleophiles, while those with amine or alkynyl substituents are more selective, reacting primarily with alkyl nucleophiles. dntb.gov.ua This highlights how the existing substituent pattern governs the potential for further chemical modification and, consequently, the biological activity.

Table 1: Influence of Substituents on Quinoxaline Activity

| Position | Substituent/Linker Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| General | Replacement of OCH₃ with Cl | Decrease in activity | mdpi.com |

| C2 | NH-CO linker | Increase in activity | mdpi.com |

| C2 | Aliphatic linker | Decrease in activity | mdpi.com |

| C3 | N-linker | Increase in activity | mdpi.com |

| C3 | O-linker | Decrease in activity | mdpi.com |

| C3 | Secondary amine | Increase in activity | mdpi.com |

| C3 | Primary or Tertiary amine | Decrease in activity | mdpi.com |

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships of compounds like this compound. These in silico methods allow for the rational design of new derivatives and help elucidate the molecular mechanisms underlying their biological effects. By simulating interactions at the atomic level, researchers can predict the biological activity of novel compounds, thereby reducing the time and cost associated with experimental screening.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.gov This method is crucial for understanding the specific interactions that drive the biological activity of a compound. The process involves placing the ligand into the binding site of the receptor and calculating a score, often expressed as binding energy in kcal/mol, which estimates the binding affinity. nih.govnih.govresearchgate.net Lower binding energy scores generally indicate a stronger and more stable interaction. mdpi.com

Docking studies on quinoline (B57606) and quinoxaline derivatives have successfully identified key binding modes and interactions within the active sites of various protein targets, such as enzymes and receptors. researchgate.netresearchgate.net Software like AutoDock Vina and Maestro's Glide are commonly used for these simulations. nih.govmdpi.com The analysis of docking results reveals specific non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. nih.gov For example, studies have shown chloro-substituted quinoline derivatives forming hydrogen bonds with residues like ARG291 and LYS294 in a target's active site. researchgate.net These detailed interaction maps are invaluable for optimizing lead compounds to enhance their binding affinity and selectivity. nih.gov

Table 2: Representative Data from Molecular Docking Studies

| Ligand Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinoxaline Derivatives | AMPA Receptor | Not Specified | Glu-13, Tyr-16, Pro-89, Arg-96 | researchgate.net |

| Chloroquinoline Carboxylates | Farnesyltransferase (FTase) | -9.81 to -10.11 | ARG291, LYS294, HIS248 | researchgate.net |

| Thiopyrano[2,3-b]quinolines | CB1a Protein | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, TRP-12 | nih.gov |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure, molecular properties, and reactivity of chemical systems. nih.gov In the context of SAR, DFT calculations provide fundamental insights that complement experimental findings. By computing the electronic properties of a molecule, DFT helps to explain its behavior in chemical reactions and biological interactions. mdpi.com

DFT is also used to generate Molecular Electrostatic Potential (MESP) maps. mdpi.com These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov This information is critical for understanding and predicting how a molecule like this compound will interact with its biological target, as it highlights the sites most likely to be involved in non-covalent interactions such as hydrogen bonding or electrostatic attractions. nih.gov

Table 3: Key DFT-Derived Reactivity Descriptors

| Descriptor | Symbol | Significance in Reactivity Analysis | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron (nucleophilicity) | researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron (electrophilicity) | fu-berlin.de |

| Chemical Potential | μ | Describes the tendency of electrons to escape from the system | nih.govmdpi.com |

| Global Hardness | η | Measures resistance to change in electron distribution | nih.govresearchgate.net |

| Global Electrophilicity | ω | Quantifies the ability of a molecule to accept electrons | mdpi.comresearchgate.net |

Toxicological and Safety Profile Considerations in Research on Quinoxaline Derivatives

Photoallergic Effects

Drug-induced photosensitivity, which includes phototoxic and photoallergic reactions, is a potential adverse effect of several chemical structures. nih.gov Photoallergy is a delayed-type hypersensitivity reaction where ultraviolet (UV) radiation transforms a compound into a photoallergen, which then elicits an immune response. nih.govfrontiersin.org

Within the quinoxaline (B1680401) class, there is documented evidence of photoallergic potential. Olaquindox, an antibiotic, has been reported to cause photoallergic contact eczema in individuals occupationally exposed to the substance. nih.gov This indicates that the quinoxaline scaffold can be susceptible to photoactivation, leading to allergic reactions upon exposure to light.

While direct studies on 2-Chloro-3-ethylquinoxaline are not available, the broader class of nitrogen-containing heterocyclic compounds, including the structurally related quinolone antibiotics, are well-known photosensitizers that can cause both phototoxic and photoallergic reactions. nih.govallergolyon.fr Clinical manifestations of photoallergy typically include eczematous reactions such as erythema, papules, and vesicles on sun-exposed skin. researchgate.netaaem.pl

Table 2: Characteristics of Photoallergic vs. Phototoxic Reactions

| Feature | Photoallergic Reaction | Phototoxic Reaction |

|---|---|---|

| Mechanism | Immune-mediated (Type IV hypersensitivity) | Direct tissue damage from light-activated compound |

| Incidence | Low, requires prior sensitization | High, can occur on first exposure |

| Clinical Appearance | Eczematous, dermatitis-like | Exaggerated sunburn, edema, blistering |

| Onset | Delayed (24-48 hours after exposure) | Rapid (minutes to hours after exposure) |

| Cross-Reactivity | Possible with chemically related substances | Generally does not cross-react |

Mechanisms of Antibiotic Resistance Development Induced by Quinoxalines

The emergence of bacterial resistance is a critical consideration for any compound with antimicrobial activity. For quinoxaline-based agents and related compounds like quinolones, several mechanisms of resistance have been identified.

Target Enzyme Modification : This is a primary mechanism of resistance to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. nih.govuiowa.edu Specific mutations in the genes encoding these enzymes (gyrA, gyrB, parC, parE) can reduce the binding affinity of the drug to its target, thereby conferring resistance. nih.gov High-level resistance often involves the accumulation of mutations in both target enzymes. nih.gov

Reduced Intracellular Concentration : Bacteria can limit the accumulation of a drug through two main strategies:

Efflux Pumps : These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell. Plasmid-encoded efflux pumps, such as the OqxAB pump found in E. coli, have been shown to confer resistance to quinoxaline derivatives like olaquindox. nih.gov

Decreased Permeability : Alterations in the bacterial cell envelope, such as the reduced expression of porin proteins, can limit the influx of the drug into the cell. uiowa.edu

Target Protection : Resistance can be mediated by proteins that bind to the drug's target, shielding it from the drug's action. For example, plasmid-mediated Qnr proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov

The antibacterial action of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), involves bioreductive activation under hypoxic conditions to generate reactive oxygen species (ROS) that damage bacterial DNA. nih.govresearchgate.net Resistance to such compounds could theoretically arise from enhanced bacterial capacity to neutralize ROS or repair DNA damage.

Advanced Applications and Material Science Research of Quinoxaline Scaffolds

Optical and Electronic Material Applications

Quinoxaline (B1680401) derivatives are recognized for their excellent electron-transporting capabilities and are increasingly utilized in various electronic devices. qmul.ac.uk Their π-deficient aromatic character makes them effective electron acceptors, a key feature in the design of organic electronic materials. researchgate.net

Quinoxaline is a known fluorophore, and its derivatives are widely studied for their fluorescent properties. nih.gov The emission characteristics of these compounds can be readily modified by altering the substituents on the quinoxaline ring system. nih.gov For instance, the introduction of electron-donating groups can enhance the electron-donating capability of the quinoxaline structure, leading to changes in fluorescence. nih.gov

Research into 2-phenylbenzo[g]quinoxaline (B5608625) derivatives has demonstrated their potential as viscosity-sensitive fluorescent probes. researchgate.net Specifically, derivatives bearing strong electron-donating groups, such as a hydroxyl or dimethylamino group on the phenyl ring, exhibit a more sensitive fluorescence response to changes in viscosity. researchgate.net This suggests that functionalized quinoxalines, potentially including derivatives of "2-Chloro-3-ethylquinoxaline," could be developed for applications in chemosensors and biological imaging. nih.govmdpi.com

The electroluminescent (EL) properties of quinoxaline derivatives have led to their application in organic light-emitting diodes (OLEDs). rsc.org They can function as electron-transporting materials, hole-blocking materials, and even as emitters in the emissive layer of OLED devices. google.comgoogle.com The high electron affinity and thermal stability of quinoxaline derivatives make them particularly suitable for these roles. researchgate.net